1-(Methoxycarbonyl)piperidine-4-carboxylic acid

Catalog No.
S670406
CAS No.
197585-42-5
M.F
C8H13NO4
M. Wt
187.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Methoxycarbonyl)piperidine-4-carboxylic acid

CAS Number

197585-42-5

Product Name

1-(Methoxycarbonyl)piperidine-4-carboxylic acid

IUPAC Name

1-methoxycarbonylpiperidine-4-carboxylic acid

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

InChI

InChI=1S/C8H13NO4/c1-13-8(12)9-4-2-6(3-5-9)7(10)11/h6H,2-5H2,1H3,(H,10,11)

InChI Key

FDQGMCHKKYRKCB-UHFFFAOYSA-N

SMILES

COC(=O)N1CCC(CC1)C(=O)O

Canonical SMILES

COC(=O)N1CCC(CC1)C(=O)O

1-(Methoxycarbonyl)piperidine-4-carboxylic acid is a piperidine derivative characterized by the presence of a methoxycarbonyl group at the first position and a carboxylic acid group at the fourth position of the piperidine ring. Its molecular formula is C8H13NO4, and it has a molecular weight of 187.19 g/mol. This compound is classified under various chemical databases, including PubChem and ChemicalBook, where it is indexed for its structural and chemical properties .

The reactivity of 1-(Methoxycarbonyl)piperidine-4-carboxylic acid primarily involves nucleophilic substitutions and esterification reactions. The carboxylic acid group can undergo typical reactions such as:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: In certain conditions, it may lose carbon dioxide to form a more reactive intermediate.

Moreover, the methoxycarbonyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid .

Research indicates that 1-(Methoxycarbonyl)piperidine-4-carboxylic acid exhibits significant biological activities, particularly in pharmacology. It has been studied for its potential as an intermediate in the synthesis of bioactive compounds. The compound's structure allows it to interact with various biological targets, making it a candidate for further investigation in medicinal chemistry .

Several synthetic pathways have been developed for the preparation of 1-(Methoxycarbonyl)piperidine-4-carboxylic acid:

  • Direct Synthesis: Starting from piperidine derivatives through carboxylation reactions.
  • Functional Group Modification: Utilizing existing piperidine compounds and introducing methoxycarbonyl and carboxylic acid groups via nucleophilic substitution or acylation reactions.
  • Multi-step Synthesis: Involving several transformations to build the desired functional groups systematically.

These methods emphasize the versatility of piperidine chemistry and the compound's accessibility for further modifications .

1-(Methoxycarbonyl)piperidine-4-carboxylic acid serves as an important building block in organic synthesis, particularly in:

  • Pharmaceutical Development: It is used as an intermediate in synthesizing various medicinal compounds.
  • Chemical Research: Employed in studies focusing on piperidine derivatives' properties and reactivities.

Its unique structural features contribute to its utility in developing new therapeutic agents .

Studies on the interactions of 1-(Methoxycarbonyl)piperidine-4-carboxylic acid with biological systems have revealed its potential effects on enzyme activity and receptor binding. These interactions are crucial for understanding its pharmacological profile and guiding future research into its therapeutic applications . Further investigations into its binding affinities and mechanisms of action are ongoing.

Several compounds share structural similarities with 1-(Methoxycarbonyl)piperidine-4-carboxylic acid. These include:

Compound NameMolecular FormulaUnique Features
1-Methylpiperidine-4-carboxylic acidC7H13NO2Lacks methoxycarbonyl group
1-(tert-Butoxycarbonyl)-2-(methoxycarbonyl)piperidine-4-carboxylic acidC13H21NO6Contains tert-butoxycarbonyl group
1-[2-(methoxycarbonyl)benzenesulfonyl]piperidine-4-carboxylic acidC13H15NO5SFeatures a benzenesulfonyl moiety

The uniqueness of 1-(Methoxycarbonyl)piperidine-4-carboxylic acid lies in its specific functional groups that influence its reactivity and biological activity, distinguishing it from other similar compounds .

XLogP3

0.1

Wikipedia

1-(Methoxycarbonyl)piperidine-4-carboxylic acid

Dates

Last modified: 08-15-2023

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